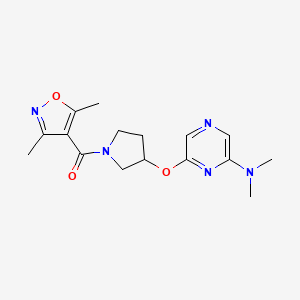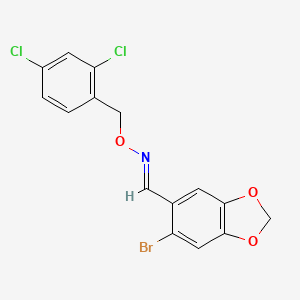![molecular formula C19H20N4O2S B2427805 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(methylthio)nicotinamide CAS No. 1795301-21-1](/img/structure/B2427805.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(methylthio)nicotinamide, also known as BOPM, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. BOPM is a small molecule that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Corrosion Inhibition
Nicotinamide derivatives have been explored for their corrosion inhibition effects on metals, particularly mild steel in acidic solutions. These compounds exhibit significant inhibition efficiency, which has been attributed to their adsorption behavior. Such studies are crucial for developing safer and more effective corrosion inhibitors in industrial applications (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Coordination Chemistry
Research into nicotinamide derivatives includes their role as ligands in the formation of metal complexes. These studies have implications for understanding the chemical behavior of metals and could lead to applications in catalysis, materials science, and the synthesis of novel coordination compounds (Ahuja, Singh, & Rai, 1975).
Organic Synthesis and Medicinal Chemistry
Nicotinamide derivatives are valuable in organic synthesis, serving as key intermediates in the synthesis of various heterocyclic compounds. They have been used to develop compounds with potential biological activities, such as antimicrobial and anticancer properties. This research underlines the versatility of nicotinamide derivatives in drug discovery and development processes (Pallavicini et al., 2009).
Biochemical Studies
On a biochemical level, nicotinamide and its derivatives play critical roles in several biological processes, including serving as substrates or inhibitors for enzymes such as nicotinamide N-methyltransferase (NNMT). The modulation of NNMT activity by nicotinamide derivatives can have implications for understanding and treating metabolic disorders (Babault et al., 2018).
Antimicrobial Activity
Some nicotinamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. These studies contribute to the ongoing search for new antimicrobial agents to combat resistant strains of microorganisms (Patel & Shaikh, 2010).
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-26-18-14(7-4-10-20-18)17(24)21-12-13-6-5-11-23(13)19-22-15-8-2-3-9-16(15)25-19/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIBCZWCXWHWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

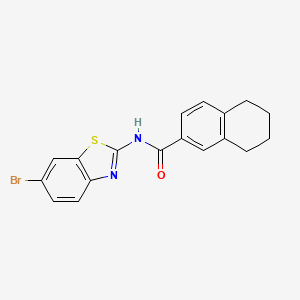
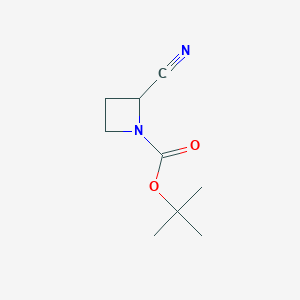
![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)
![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)
![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2427733.png)

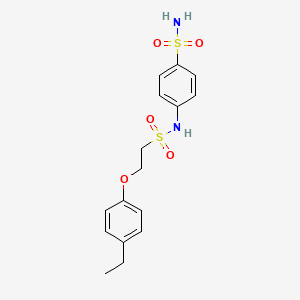

![Methyl 5-(2-ethoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2427741.png)
